methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide
CAS No.: 249296-43-3
Cat. No.: VC17145773
Molecular Formula: C23H27N3O5S2
Molecular Weight: 489.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 249296-43-3 |
|---|---|
| Molecular Formula | C23H27N3O5S2 |
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide |
| Standard InChI | InChI=1S/C22H23N3O2S.CH4O3S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22;1-5(2,3)4/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26);1H3,(H,2,3,4) |
| Standard InChI Key | WRQQAESBKZTAFL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N.CS(=O)(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound integrates three distinct subunits:
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Methanesulfonic Acid: A strong organic acid (CH<sub>3</sub>SO<sub>3</sub>H) serving as a counterion to enhance solubility and stability .
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Tetrahydro-2H-Pyran-4-Carboxamide Core: A six-membered oxygen-containing ring fused to a carboxamide group, contributing to conformational rigidity.
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Functionalized Aromatic System: A 2-methylimidazole-substituted phenyl group connected via a sulfanyl (-S-) bridge to a second phenyl ring .
The canonical SMILES string (CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N.CS(=O)(=O)O) confirms these linkages, with the methanesulfonate ion ([CH<sub>3</sub>SO<sub>3</sub>]<sup>−</sup>) balancing the charge of the protonated carboxamide intermediate .
Table 1: Key Chemical Identifiers
Synthesis and Preparation
Synthetic Strategy
The synthesis involves multi-step organic reactions:
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Core Formation: Construction of the tetrahydro-2H-pyran-4-carboxamide via cyclization of a diol with a carboxamide precursor.
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Sulfanyl Bridge Installation: Coupling of 4-(2-methylimidazol-1-yl)thiophenol to the pyran-carboxamide intermediate under Ullmann or nucleophilic aromatic substitution conditions.
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Salt Formation: Protonation of the carboxamide nitrogen with methanesulfonic acid to yield the final mesylate salt .
Methanesulfonic acid is preferred for its low nucleophilicity and ability to form stable salts, enhancing the compound’s crystallinity and purification feasibility .
Physicochemical Properties
Spectroscopic Features
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